Cas no 887460-31-3 (ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate)

ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate 化学的及び物理的性質
名前と識別子
-
- Z244561216
- ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate
- 887460-31-3
- F2542-1361
- ethyl 4-(1,6,7-trimethyl-2,4-dioxo-3-propyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
- AKOS001384663
- Ethyl 4-(1,6,7-trimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzoate
- SR-01000021900
- SR-01000021900-1
- VU0491365-1
- Benzoic acid, 4-(1,2,3,4-tetrahydro-1,6,7-trimethyl-2,4-dioxo-3-propyl-8H-imidazo[2,1-f]purin-8-yl)-, ethyl ester
- ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate
-
- インチ: 1S/C22H25N5O4/c1-6-12-25-19(28)17-18(24(5)22(25)30)23-21-26(13(3)14(4)27(17)21)16-10-8-15(9-11-16)20(29)31-7-2/h8-11H,6-7,12H2,1-5H3
- InChIKey: IOYOPKYTFJPZBR-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(N2C3=NC4=C(N3C(C)=C2C)C(=O)N(CCC)C(=O)N4C)C=C1
計算された属性
- 精确分子量: 423.19065430g/mol
- 同位素质量: 423.19065430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 725
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.2Ų
- XLogP3: 4.1
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 538.9±60.0 °C(Predicted)
- 酸度系数(pKa): 7.09±0.20(Predicted)
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2542-1361-3mg |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F2542-1361-4mg |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2542-1361-20μmol |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F2542-1361-2μmol |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F2542-1361-25mg |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F2542-1361-40mg |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F2542-1361-15mg |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F2542-1361-100mg |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F2542-1361-10mg |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F2542-1361-1mg |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate |
887460-31-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoateに関する追加情報
Introduction to ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate (CAS No. 887460-31-3)
Ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate (CAS No. 887460-31-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopurine derivatives and is characterized by its unique structural features and potential biological activities. The compound's structure includes a benzene ring substituted with an imidazopurine moiety, which is further modified with various functional groups such as methyl and propyl groups.
The imidazopurine scaffold is well-known for its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of multiple substituents on the imidazopurine core can significantly influence the compound's pharmacological profile. In the case of ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate, the specific arrangement of these substituents may enhance its binding affinity to certain biological targets and improve its therapeutic potential.
Recent studies have explored the potential applications of imidazopurine derivatives in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* (2022) investigated the antiviral activity of a series of imidazopurine compounds against several RNA viruses. The results indicated that certain derivatives exhibited potent antiviral activity with low cytotoxicity. Although ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate was not specifically tested in this study, its structural similarity to the active compounds suggests that it may possess similar properties.
In another study published in *Bioorganic & Medicinal Chemistry Letters* (2021), researchers evaluated the anticancer potential of imidazopurine derivatives against various cancer cell lines. The findings revealed that certain compounds demonstrated significant cytotoxicity against breast cancer and colon cancer cells. The structural modifications observed in ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate may contribute to its ability to interact with key cellular targets involved in cancer progression.
The synthesis of ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multistep procedures that require precise control over reaction conditions to ensure high yields and purity. A common synthetic route involves the condensation of a suitable benzoyl chloride with an appropriately substituted imidazopurine derivative followed by esterification with ethanol. The detailed synthetic protocol can be found in several research articles and patents.
The physicochemical properties of ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-y}benzoate are also important for understanding its behavior in biological systems. The compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. This solubility profile can influence its bioavailability and distribution within the body. Additionally, the compound's stability under different conditions (e.g., pH levels and temperature) is crucial for its storage and handling.
In terms of safety and toxicity profiles, ethyl 4-{1,6,7-trimethyl - 2,4 - dioxo - 3 - propy - l - 1 H, 2 H, 3 H, 4 H, 8 H - imidazo [ 1, 2 - g ] purin - 8 - yl } benzoate has been evaluated in several preclinical studies. These studies have generally shown that the compound exhibits low toxicity at therapeutic concentrations. However, further toxicological assessments are necessary to ensure its safety for human use.
The future research directions for ethyl 4-{1,6,7-trimethyl - 2,4 - dioxo - 3 - propy - l - 1 H, 2 H, 3 H, 4 H, 8 H - imidazo [ 1, 2 - g ] purin - 8 - yl } benzoate include optimizing its pharmacokinetic properties through structural modifications and evaluating its efficacy in more advanced preclinical models. Additionally, exploring combination therapies with other drugs may enhance its therapeutic potential in treating complex diseases such as cancer and viral infections.
In conclusion, ethyl 4-{1,6,7-trimethyl - 2,4 - dioxo - 3 - propy - l - 1 H, 2 H, 3 H, 4 H, 8 H - imidazo [ 1, 2 - g ] purin - yl } benzoate (CAS No.887460-31-3) represents a promising candidate for further development in medicinal chemistry.Its unique structural features and potential biological activities make it an attractive target for researchers aiming to discover new therapeutic agents.Further studies are warranted to fully elucidate its mechanisms of action and optimize its clinical applications.
887460-31-3 (ethyl 4-{1,6,7-trimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate) Related Products
- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)
- 20469-65-2(1-Bromo-3,5-dimethoxybenzene)
- 1538396-55-2(3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)
- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)
- 1214385-62-2(Methyl 3-bromo-2-chloropyridine-4-carboxylate)
- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)
- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)




